5-Bromo-6-chloro-4-methylpyridin-3-amine
Overview
Description
5-Bromo-6-chloro-4-methylpyridin-3-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine typically involves halogenation and amination reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as sodium tert-butoxide and solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium tert-butoxide, potassium carbonate.
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Substituted Pyridines: Products formed by substitution reactions.
Biaryl Compounds: Products formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-6-chloro-4-methylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridin-3-amine
- 5-Bromo-4-methylpyridin-3-amine
- 5-Bromo-6-chloropyridin-2-amine
Comparison: Compared to its analogs, 5-Bromo-6-chloro-4-methylpyridin-3-amine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHSISIVLKCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-96-9 | |
Record name | 5-bromo-6-chloro-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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